7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide
Beschreibung
Eigenschaften
Molekularformel |
C11H13N5O2S |
|---|---|
Molekulargewicht |
279.32 g/mol |
IUPAC-Name |
7-amino-8-ethyl-2-methylsulfanyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C11H13N5O2S/c1-3-16-8(12)6(9(13)18)7(17)5-4-14-11(19-2)15-10(5)16/h4H,3,12H2,1-2H3,(H2,13,18) |
InChI-Schlüssel |
VWPXOHFVBYMZFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C(=O)C2=CN=C(N=C21)SC)C(=O)N)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Pyrimidine-to-Pyrido[2,3-d]pyrimidine Annulation
A common route involves elongating a 4-aminopyrimidine precursor with three-carbon units to form the pyridine ring. For example, 4-amino-2-methylthiopyrimidine-5-carboxylic acid ethyl ester serves as a starting material in multi-step protocols. Key steps include:
-
Amine Substitution : Reacting the 4-chloro group with ammonia or ethylamine to install the N8-ethyl group.
-
Ester Reduction and Oxidation : Converting the ester to an aldehyde via LiAlH₄ reduction and MnO₂ oxidation.
-
Knoevenagel Condensation : Reacting the aldehyde with active methylene compounds (e.g., arylsulfonylacetic acids) in the presence of benzylamine to form the pyridine ring.
This method yielded pyrido[2,3-d]pyrimidin-7-ones with moderate to high yields (60–85%).
Functionalization of the Pyrido[2,3-d]pyrimidine Core
Installation of the N8-Ethyl Group
Selective alkylation at N8 is achieved using ethyl iodide or ethyl bromide under basic conditions. In a representative procedure:
Introduction of the C2-Methylthio Group
Two primary strategies are employed:
C6-Carboxamide Formation
The carboxamide group is introduced via:
-
Ester Aminolysis : Treating pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester with aqueous ammonia in THF at 80°C.
-
Carboxylic Acid Activation : Converting the acid to an acyl chloride (SOCl₂) and reacting with NH₃.
Yields for these steps ranged from 65% to 78%, with purity confirmed by HPLC.
Alternative Synthetic Routes
One-Pot Triazolo-Pyridopyrimidine Synthesis
Optimization and Process Challenges
Regioselectivity in Alkylation
Competitive alkylation at N1/N3 versus N8 was addressed by:
Purification and Yield Enhancement
-
Chromatography : Silica gel chromatography (EtOAc/hexane) resolved N8-ethyl and N1-ethyl isomers.
-
Crystallization : Recrystallization from ethanol/water improved purity to >98%.
Analytical Characterization
Spectroscopic Data
Analyse Chemischer Reaktionen
7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-6-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So können Oxidationsreaktionen beispielsweise Sulfoxide oder Sulfone liefern, während Reduktionsreaktionen entsprechende Alkohole oder Amine erzeugen können.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Recent studies have highlighted the anticancer potential of this compound, particularly its inhibitory effects on various cancer cell lines.
Case Study: Aurora B Kinase Inhibition
A significant study investigated the compound's ability to inhibit Aurora B kinase, a protein critical in cell division and tumorigenesis. The study found that several derivatives of this compound exhibited strong anti-hepatocellular carcinoma (HCC) activity against HepG2 cell lines. The compounds demonstrated IC50 values indicating effective cytotoxicity while showing minimal toxicity to normal cells (BALB/3T3) .
| Compound | IC50 (μg/mL) | Toxicity on Normal Cells |
|---|---|---|
| Compound 1 | 9.54 ± 0.05 | No detectable toxicity |
| Compound 2 | 11.34 ± 0.95 | No detectable toxicity |
| Compound 3 | 13.24 ± 0.12 | No detectable toxicity |
This indicates that modifications to the core structure can enhance anticancer efficacy while maintaining safety profiles.
Antiviral Research
The compound has also been evaluated for its antiviral properties, particularly against HIV and other viral infections.
Case Study: N-Heterocycles as Antiviral Agents
Research into N-Heterocycles has shown that compounds similar to 7-amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide exhibit significant antiviral activity. For instance, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against HIV reverse transcriptase, suggesting potential as therapeutic agents for viral infections .
| Compound | Target Virus | IC50 (μM) |
|---|---|---|
| Compound A | HIV RT | 2.95 |
| Compound B | HIV Integrase | 3 ± 2 |
Synthesis and Development
The synthesis of this compound involves several steps that can be optimized for higher yields and purity. The development of new synthetic strategies is crucial for producing derivatives that may enhance biological activity or reduce side effects.
Synthetic Pathways
Research has focused on divergent synthetic pathways that utilize readily available precursors to create various pyrimidine derivatives. These synthetic strategies are essential for exploring structure-activity relationships and optimizing pharmacological profiles .
Wirkmechanismus
The mechanism of action of 7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses and inflammation . Additionally, it may exert its effects through the inhibition of endoplasmic reticulum stress and apoptosis, thereby promoting cell survival and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The pyrido[2,3-d]pyrimidine core is shared among several derivatives, but variations in substituents lead to distinct physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Pyrido[2,3-d]Pyrimidine Derivatives
Key Observations:
Position 6 Functionalization: The target compound’s 6-carboxamide group contrasts with the ethyl ester in CAS 76360-81-1 . A484954 shares the 6-carboxamide but differs in substituents at positions 1 (cyclopropyl) and 3 (ethyl), which may influence kinase selectivity .
Substituent Effects on Activity :
- Antimicrobial activity in 8-ethyl derivatives (e.g., ) is linked to the introduction of a piperazinyl-triazolyl group at position 2, suggesting that bulkier substituents enhance interactions with microbial targets .
- The 2-(methylthio) group in the target compound may contribute to hydrophobic interactions or act as a hydrogen-bond acceptor, a feature absent in A484954’s 2,4-dioxo motif .
Core Heterocycle Variations :
- WXJ-202 employs a pyrrolo[2,3-d]pyrimidine core instead of pyrido[2,3-d], altering ring geometry and electronic properties. This change could affect binding to targets like kinases or antimicrobial enzymes .
Biologische Aktivität
7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound has gained attention due to its diverse biological activities and potential therapeutic applications, particularly in oncology and inflammation.
- Molecular Formula: C11H13N5O2S
- Molecular Weight: 279.32 g/mol
- CAS Number: 1314997-70-0
The structure includes functional groups such as an amino group, ethyl group, methylthio group, and carboxamide group, which contribute to its unique chemical properties and biological activities .
The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets and pathways. Notably, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in regulating immune responses and inflammation . Furthermore, it exhibits multikinase inhibitory activity, targeting kinases such as CDK4, CDK6, ARK5, FGFR1, PDGFRβ, and PI3K-δ .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Kinase Inhibition | Inhibits multiple kinases involved in cell cycle regulation and cancer progression. |
| Inflammation | Inhibits NF-kB pathway, reducing inflammatory responses. |
| Antiproliferative | Induces apoptosis in various cancer cell lines. |
Case Studies
- In Vitro Studies on Cancer Cell Lines
- Multikinase Profiling
Comparative Analysis with Similar Compounds
Compared to other pyrido[2,3-d]pyrimidine derivatives, this compound showcases a unique combination of functional groups that enhance its biological activity. For instance, while similar compounds like 8-cyclopentyl derivatives exhibit some kinase inhibition, they do not match the potency observed with this compound .
Table 2: Comparative Biological Activity of Pyrido[2,3-d]pyrimidines
| Compound Name | Target Kinases | IC50 (nM) | Notes |
|---|---|---|---|
| 7-Amino-8-ethyl... | CDK4/CDK6 | 30–100 | Potent apoptosis inducer |
| 8-Cyclopentyl... | Various | >100 | Less potent than above |
| Triazolo... | Specific kinases | >200 | Limited activity |
Q & A
Q. Key Parameters :
- Temperature: 80–100°C (reflux).
- Catalysts: Sodium acetate or triethylamine.
- Solvents: Acetic acid, DMF, or ethanol.
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
NMR Spectroscopy : Use - and -NMR in DMSO-d₆ to confirm substituent positions, particularly the methylthio (-SCH₃) and ethyl groups .
X-ray Crystallography : Employ SHELX software (SHELXL for refinement) to resolve the crystal structure. Key steps include:
- Data collection with Mo-Kα radiation (λ = 0.71073 Å).
- Hydrogen atoms placed in calculated positions using a riding model (C–H = 0.93–0.98 Å) .
IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) stretches .
Q. Example Crystallographic Data :
- Space group: P2₁/c.
- Unit cell parameters: a = 10.24 Å, b = 15.67 Å, c = 12.35 Å; α = 90°, β = 105.3°, γ = 90° .
Basic: How is the antimicrobial activity of this compound initially assessed?
Methodological Answer:
In Vitro Assays :
- Minimum Inhibitory Concentration (MIC) : Test against gram-negative bacteria (e.g., Pseudomonas aeruginosa) using broth microdilution (0.5–128 µg/mL) .
- Zone of Inhibition : Agar diffusion assays with 6 mm discs loaded with 10 µg compound .
Control Compounds : Compare with piromidic acid or ciprofloxacin to benchmark activity .
Q. Key Findings :
- 8-Ethyl derivatives exhibit enhanced activity due to improved membrane penetration .
Advanced: How can synthetic yield be optimized while minimizing byproducts?
Methodological Answer:
Reaction Optimization :
- Use high-throughput screening (HTS) to vary solvents (DMF vs. THF), bases (NaH vs. K₂CO₃), and temperatures .
- Employ Dean-Stark traps for azeotropic removal of water in condensation steps .
Byproduct Mitigation :
Q. Data-Driven Example :
- Ethyl acetate recrystallization increases purity from 78% to 95% .
Advanced: How to resolve contradictions in spectral data during structure elucidation?
Methodological Answer:
Multi-Technique Cross-Validation :
- Compare -NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
- Use HSQC/HMBC to confirm heterocyclic connectivity discrepancies .
Crystallographic Refinement :
- If NMR suggests planar pyrimidine but X-ray shows puckering (e.g., C5 deviation = 0.224 Å), prioritize crystallographic data .
Q. Case Study :
- A flattened boat conformation in the pyrimidine ring was resolved via SHELXL refinement .
Advanced: What computational strategies integrate with experimental data to predict bioactivity?
Methodological Answer:
Docking Studies :
- Use AutoDock Vina to model interactions with E. coli DNA gyrase (PDB: 1KZN). Focus on hydrogen bonds with Ser84 and hydrophobic contacts .
MD Simulations :
Validation :
- Correlate docking scores (e.g., ∆G = -9.2 kcal/mol) with experimental MIC values .
Q. Workflow :
- In-Silico → In Vitro : Prioritize compounds with docking scores < -8.5 kcal/mol for synthesis .
Advanced: How to address challenges in crystallizing this compound for X-ray analysis?
Methodological Answer:
Crystal Growth :
- Slow evaporation of ethyl acetate/ethanol (3:2) at 4°C .
- Add seeding crystals from analogous pyrido[2,3-d]pyrimidines .
Data Collection :
Refinement :
Q. Troubleshooting :
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
Substituent Variation :
- Synthesize analogs with vinyl (8-vinyl) or cyclohexyl (8-cyclohexyl) groups to probe steric effects .
Activity Profiling :
- Test against P. aeruginosa (MIC) and human cell lines (CC₅₀) to calculate selectivity indices .
Key SAR Trends :
- Enhanced Activity : 8-Ethyl > 8-methyl due to lipophilicity (logP = 1.8 vs. 1.2) .
- Reduced Toxicity : Carboxamide derivatives show lower cytotoxicity (CC₅₀ > 50 µM) vs. esters .
Q. SAR Table :
| Substituent (Position 8) | MIC (µg/mL, P. aeruginosa) | logP |
|---|---|---|
| Ethyl | 2.1 | 1.8 |
| Vinyl | 3.5 | 1.5 |
| Cyclohexyl | 8.7 | 2.4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
